1-Diethoxyphosphoryl-2-iodo-butane 1-Diethoxyphosphoryl-2-iodo-butane
Brand Name: Vulcanchem
CAS No.: 183180-82-7
VCID: VC18967398
InChI: InChI=1S/C8H18IO3P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C8H18IO3P
Molecular Weight: 320.10 g/mol

1-Diethoxyphosphoryl-2-iodo-butane

CAS No.: 183180-82-7

Cat. No.: VC18967398

Molecular Formula: C8H18IO3P

Molecular Weight: 320.10 g/mol

* For research use only. Not for human or veterinary use.

1-Diethoxyphosphoryl-2-iodo-butane - 183180-82-7

Specification

CAS No. 183180-82-7
Molecular Formula C8H18IO3P
Molecular Weight 320.10 g/mol
IUPAC Name 1-diethoxyphosphoryl-2-iodobutane
Standard InChI InChI=1S/C8H18IO3P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8H,4-7H2,1-3H3
Standard InChI Key QNDKYPNQNCBINQ-UHFFFAOYSA-N
Canonical SMILES CCC(CP(=O)(OCC)OCC)I

Introduction

Chemical Identification and Structural Properties

1-Diethoxyphosphoryl-2-iodo-butane is identified by the molecular formula C₈H₁₈IO₃P and a molecular weight of 320.10 g/mol . The IUPAC name, 1-diethoxyphosphoryl-4-iodobutane, reflects its substitution pattern: a diethylphosphonate group at position 1 and an iodine atom at position 4 of the butane chain . The canonical SMILES representation, CCOP(=O)(CCCCI)OCC, and InChI key, JEQZNJLYDRAZPH-UHFFFAOYSA-N, further clarify its connectivity and stereochemical neutrality .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₈IO₃P
Molecular Weight320.10 g/mol
SMILESCCOP(=O)(CCCCI)OCC
InChI KeyJEQZNJLYDRAZPH-UHFFFAOYSA-N
CAS Registry Number125331-01-3

The compound’s phosphonate group enhances its reactivity in Michaelis-Arbuzov and Mitsunobu reactions, while the iodine atom facilitates nucleophilic substitutions3 .

Synthesis and Preparation

Halogen Exchange Reactions

A primary route to 1-diethoxyphosphoryl-2-iodo-butane involves Finkelstein reactions, where a chloro- or bromobutane precursor undergoes halogen exchange with sodium iodide in dry acetone3. For example, reacting 1-chloro-4-(diethylphosphono)butane with NaI yields the iodo derivative via an SN2 mechanism:
CCl(CH2)3PO(OEt)2+NaICI(CH2)3PO(OEt)2+NaCl\text{CCl(CH}_2\text{)}_3\text{PO(OEt)}_2 + \text{NaI} \rightarrow \text{CI(CH}_2\text{)}_3\text{PO(OEt)}_2 + \text{NaCl} 3.
The use of dry acetone ensures the precipitation of NaCl, driving the reaction to completion3.

Phosphorylation of Iodobutanes

Alternatively, phosphorylation of 1-iodobutane with diethyl phosphite in the presence of a radical initiator can yield the target compound. This method leverages the radical stability of the iodine atom to facilitate P–C bond formation .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The iodine atom undergoes facile displacement by nucleophiles (e.g., amines, thiols) to form C–N or C–S bonds. For instance, reaction with pyrrolidine yields 1-diethoxyphosphoryl-2-pyrrolidinobutane, a potential ligand in catalysis .

Cross-Coupling Reactions

In Negishi or Suzuki couplings, the iodide serves as an electrophilic partner. Palladium-catalyzed coupling with arylboronic acids generates biarylphosphonates, valuable in medicinal chemistry .

Oxidation and Reduction

The phosphonate group is resistant to oxidation, but the iodide can be reduced to a hydrocarbon using LiAlH₄, yielding 1-diethoxyphosphoryl-butane .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s dual functionality enables its use in synthesizing alkylphosphonate prodrugs, which enhance drug bioavailability. For example, antiviral agents like tenofovir analogs employ similar phosphonate backbones .

Material Science

In polymer chemistry, it acts as a chain-transfer agent, controlling molecular weight during radical polymerizations. The iodine terminus initiates controlled radical polymerization (e.g., RAFT) .

Agrochemicals

Phosphonate derivatives are explored as herbicides due to their ability to inhibit plant enzymes like 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) .

Future Research Directions

  • Catalytic Applications: Investigating its role in asymmetric catalysis, leveraging the phosphonate group’s chelating ability.

  • Bioconjugation: Developing site-specific protein modifiers using iodine-mediated cross-linking.

  • Environmental Impact: Assessing biodegradation pathways to address ecological persistence.

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